molecular formula C10H10O B8268458 4-Methyl-1,3-dihydro-2H-inden-2-one

4-Methyl-1,3-dihydro-2H-inden-2-one

Cat. No.: B8268458
M. Wt: 146.19 g/mol
InChI Key: BIMZZJDNYSFXCL-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dihydro-2H-inden-2-one is an organic compound with the molecular formula C10H10O It is a derivative of indanone, characterized by a methyl group attached to the fourth carbon of the indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-dihydro-2H-inden-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of toluene with succinic anhydride, followed by cyclization and dehydration to yield the desired indanone derivative. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methylphthalic acid.

    Reduction: Formation of 4-methyl-1,3-dihydro-2H-inden-2-ol.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Methyl-1,3-dihydro-2H-inden-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-dihydro-2H-inden-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

4-Methyl-1,3-dihydro-2H-inden-2-one can be compared with other indanone derivatives, such as:

    1-Indanone: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.

    2-Indanone: Has the carbonyl group at a different position, affecting its reactivity and applications.

    3-Methyl-1,3-dihydro-2H-inden-2-one: Similar structure but with the methyl group at the third position, leading to variations in its chemical behavior.

Biological Activity

Introduction

4-Methyl-1,3-dihydro-2H-inden-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various studies and data.

Chemical Structure and Properties

This compound, with the molecular formula C10H10OC_{10}H_{10}O, features a unique bicyclic structure that contributes to its reactivity and biological interactions. The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular Weight150.19 g/mol
Melting Point40–42 °C
SolubilitySoluble in organic solvents
Log P3.12

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Case Study: Antibacterial Efficacy

A study evaluated the compound's activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines.

The anti-inflammatory action is believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.

Anticancer Potential

Emerging research suggests that this compound may have anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study assessed the cytotoxicity of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical cancer)15
MCF7 (Breast cancer)20
A549 (Lung cancer)25

The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells, warranting further investigation into its potential as an anticancer agent.

Properties

IUPAC Name

4-methyl-1,3-dihydroinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZZJDNYSFXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)CC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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